![molecular formula C13H10ClFS B14018488 (4-Chloro-2-fluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14018488.png)
(4-Chloro-2-fluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the biphenyl ring, along with a methylsulfane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 4-chloro-2-fluorophenylboronic acid and 3-bromobiphenyl under palladium-catalyzed conditions.
Introduction of the Methylsulfane Group: The methylsulfane group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the biphenyl derivative with methylthiol in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The methylsulfane group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chloro and fluoro substituents on the biphenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding biphenyl derivative without the methylsulfane group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, thiols, sodium hydride.
Reduction: Lithium aluminum hydride.
Major Products
Oxidation: Sulfoxide, sulfone.
Substitution: Substituted biphenyl derivatives.
Reduction: Biphenyl derivative without the methylsulfane group.
Applications De Recherche Scientifique
(4-Chloro-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-Chloro-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents on the biphenyl ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The methylsulfane group can also play a role in modulating the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane
- (4-Chloro-2-fluoro-3-methylphenyl)(ethyl)sulfane
- (4-Chloro-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane
Uniqueness
(4-Chloro-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups on the biphenyl ring, along with the methylsulfane group, provides a distinct set of properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C13H10ClFS |
|---|---|
Poids moléculaire |
252.73 g/mol |
Nom IUPAC |
1-chloro-3-fluoro-2-methylsulfanyl-4-phenylbenzene |
InChI |
InChI=1S/C13H10ClFS/c1-16-13-11(14)8-7-10(12(13)15)9-5-3-2-4-6-9/h2-8H,1H3 |
Clé InChI |
QHRLTPRGZOFFNC-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC(=C1F)C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


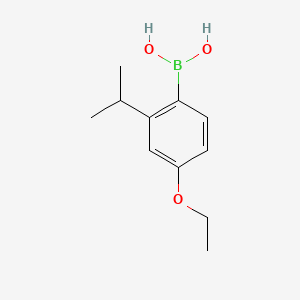
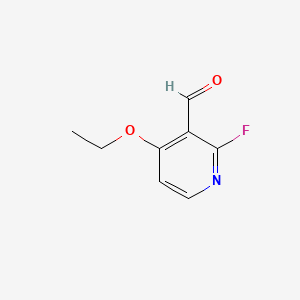
![4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)quinoline](/img/structure/B14018423.png)
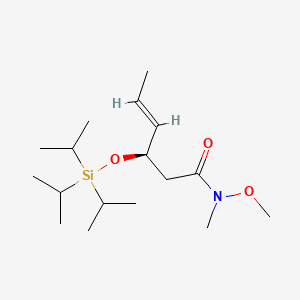
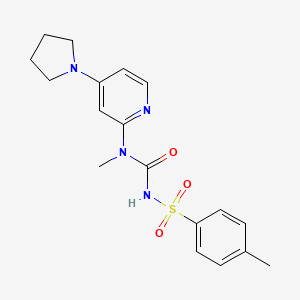
![4,4,5,5-Tetramethyl-2-(6-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B14018463.png)
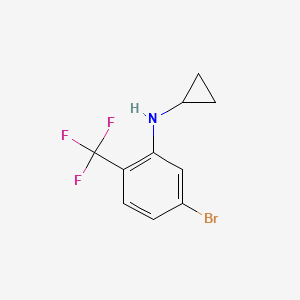

![1-[(4-Chlorophenyl)sulfanylmethyl]piperidine](/img/structure/B14018481.png)
![4-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]benzenesulfonamide](/img/structure/B14018491.png)

![n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide](/img/structure/B14018497.png)


